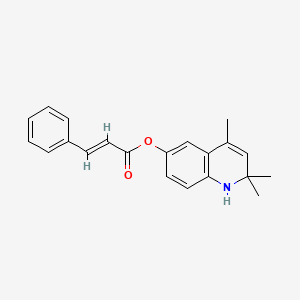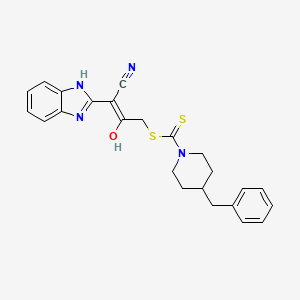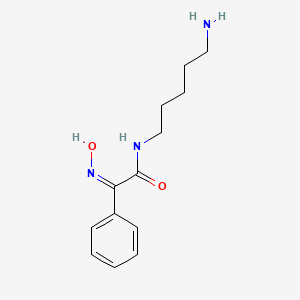
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸は、キノリン誘導体のクラスに属する有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、フェニルプロプ-2-エン酸基で置換されたキノリンコアを特徴としており、さまざまな科学研究用途の対象となっています。
準備方法
合成経路と反応条件
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸の合成は、通常、2,2,4-トリメチル-1H-キノリン-6-オールを(E)-3-フェニルプロプ-2-エン酸とエステル化するプロセスによって行われます。この反応は通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤と、4-ジメチルアミノピリジン (DMAP) などの触媒を、無水条件下で使用して行われます。反応混合物を室温で数時間攪拌すると、目的の生成物が生成されます。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続フロー反応器や自動化システムを使用することで、生産プロセスの効率と収率を向上させることができます。また、最終生成物の精製は、再結晶やカラムクロマトグラフィーなどの手法によって行われます。
化学反応の分析
反応の種類
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸は、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にキノリンコアで、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: キノリン N-オキシド誘導体の生成。
還元: 還元されたキノリン誘導体の生成。
置換: さまざまな官能基を持つ置換されたキノリン誘導体の生成。
科学研究用途
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸は、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性を調査しています。
医学: さまざまな病気の治療におけるその潜在的な治療用途を調査しています。
産業: 新しい材料や化学プロセスの開発に役立てられています。
科学的研究の応用
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節することで効果を発揮する可能性があります。たとえば、病気の経路に関与する特定の酵素の活性を阻害することにより、治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- (2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-(2,4-ジメトキシフェニル)プロプ-2-エン酸
- (2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-(4-メトキシフェニル)プロプ-2-エン酸
独自性
(2,2,4-トリメチル-1H-キノリン-6-イル) (E)-3-フェニルプロプ-2-エン酸は、キノリンコアにおける特定の置換パターンと、フェニルプロプ-2-エン酸基の存在によってユニークです。このユニークな構造は、その独特の化学的および生物学的特性に貢献し、研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- (2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- (2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-phenylprop-2-enoate is unique due to its specific substitution pattern on the quinoline core and the presence of the phenylprop-2-enoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-15-14-21(2,3)22-19-11-10-17(13-18(15)19)24-20(23)12-9-16-7-5-4-6-8-16/h4-14,22H,1-3H3/b12-9+ |
InChIキー |
UBNSSRNKBLFIKH-FMIVXFBMSA-N |
異性体SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)(C)C |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596286.png)
![prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596292.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596294.png)

![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596313.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11596316.png)
![{(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11596317.png)
![2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11596322.png)

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11596334.png)
![2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate](/img/structure/B11596342.png)
![{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596345.png)
![2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11596356.png)
![(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596365.png)
